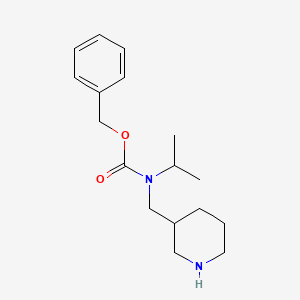

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Description

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353966-32-1) is a carbamate derivative with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.41 g/mol . Its structure features a piperidin-3-ylmethyl core substituted with an isopropyl carbamate group and a benzyl ester moiety. This compound is part of a broader class of carbamic acid esters, which are widely explored in medicinal chemistry and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

benzyl N-(piperidin-3-ylmethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14(2)19(12-16-9-6-10-18-11-16)17(20)21-13-15-7-4-3-5-8-15/h3-5,7-8,14,16,18H,6,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVJGIFNWBAZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves several steps. One common method includes the reaction of piperidine with isopropyl chloroformate to form isopropyl-piperidin-3-ylmethyl carbamate. This intermediate is then reacted with benzyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several derivatives, differing primarily in substituents on the piperidine ring or carbamate group. Below is a detailed analysis of key analogs:

Substituent Variations on the Piperidine Ring

a) [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1353960-74-3)

- Structure: Incorporates a 2-amino-acetyl group on the piperidine nitrogen.

- Its molecular formula (C₁₉H₂₈N₃O₃, MW 346.45 g/mol) reflects increased polarity compared to the parent compound .

b) [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353979-82-4)

- Structure: Features a 2-amino-ethyl side chain on the piperidine ring.

- Impact: The amino-ethyl group may improve water solubility and facilitate interactions with biological targets. Its formula (C₁₉H₃₁N₃O₂, MW 333.48 g/mol) suggests a balance between lipophilicity and polarity .

c) [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 64260-26-0)

Modifications to the Carbamate Group

a) [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

- Structure : Replaces isopropyl with a methyl group and adds a chloro-acetyl moiety.

- Impact : The electron-withdrawing chloro group may accelerate ester hydrolysis under basic conditions, reducing stability. This derivative exemplifies how electronic effects modulate reactivity .

b) [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353965-65-7)

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Table 2: Hypothesized Property Differences

Research Findings and Implications

pH-Dependent Stability of Benzyl Esters

Studies on benzyl ester bonds in related polymers (e.g., DHP-glucuronic acid complexes) reveal that acidic conditions (pH 4) favor ester formation, while neutral pH promotes competing reactions with amino groups .

Biological Activity

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a piperidine ring, an isopropyl group, and a carbamic acid benzyl ester moiety. Its molecular formula is C₁₅H₁₉N₂O₂, with a molecular weight of approximately 290.4 g/mol. The presence of the piperidine ring is significant as it contributes to the compound's unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism has been observed in studies focusing on cholinesterase inhibition and other enzyme targets .

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. This property is particularly relevant in the context of neurotransmitter systems .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Some derivatives have shown potential as antidepressants by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

- Analgesic Properties : The compound has been explored for its analgesic effects, potentially providing relief from pain through its interaction with pain receptors .

- Neuroprotective Effects : It may offer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps identify how structural modifications influence its biological activity. A comparative analysis with similar compounds reveals insights into its unique properties.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Isopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester | Similar structure but different substitution pattern | Potentially different biological activity | Different receptor interactions |

| N-(piperidin-3-ylmethyl)-N-propan-2-ylcarbamate | Lacks the benzyl group | Simpler structure may affect activity | Reduced lipophilicity |

| Benzyl(piperidin-3-ylmethyl)carbamate | Does not contain isopropyl group | May exhibit different solubility properties | Altered pharmacokinetics |

This table illustrates how variations in structure can lead to differences in pharmacological effects, emphasizing the importance of the piperidine ring and carbamate group in enhancing biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Therapy : In vitro studies indicated that derivatives of this compound exhibited cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

- Neurodegenerative Disease Models : Research on animal models has shown that compounds similar to this compound can improve cognitive functions and reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease .

- Pain Management Studies : Clinical evaluations have pointed towards its effectiveness in managing chronic pain conditions through modulation of pain pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.